N*1*-[1-(3-Chloro-phenyl)-ethyl]-N*1*-isopropyl-ethane-1,2-diamine
Description
N¹-[1-(3-Chloro-phenyl)-ethyl]-N¹-isopropyl-ethane-1,2-diamine is a substituted ethylenediamine derivative featuring a 3-chlorophenyl-ethyl group and an isopropyl substituent on the primary amine. Its molecular formula is C₁₃H₂₀ClN₂, with a calculated molecular weight of 239.76 g/mol. The 3-chloro-phenyl and isopropyl groups contribute to its lipophilicity, influencing solubility and receptor interactions.
Properties
IUPAC Name |
N'-[1-(3-chlorophenyl)ethyl]-N'-propan-2-ylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21ClN2/c1-10(2)16(8-7-15)11(3)12-5-4-6-13(14)9-12/h4-6,9-11H,7-8,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDYAPNYBEUJYCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCN)C(C)C1=CC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101162775 | |
| Record name | 1,2-Ethanediamine, N1-[1-(3-chlorophenyl)ethyl]-N1-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101162775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353982-53-2 | |
| Record name | 1,2-Ethanediamine, N1-[1-(3-chlorophenyl)ethyl]-N1-(1-methylethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353982-53-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Ethanediamine, N1-[1-(3-chlorophenyl)ethyl]-N1-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101162775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[1-(3-Chloro-phenyl)-ethyl]-N1-isopropyl-ethane-1,2-diamine typically involves multiple steps, starting from readily available precursors. One common route involves the alkylation of ethane-1,2-diamine with 1-(3-chloro-phenyl)ethanol under basic conditions to form the intermediate, which is then further reacted with isopropyl halides to introduce the isopropyl group. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like potassium carbonate to facilitate the reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N1-[1-(3-Chloro-phenyl)-ethyl]-N1-isopropyl-ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.
Substitution: The chlorinated phenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of N-[1-(3-Chloro-phenyl)-ethyl]-N-isopropyl-ethane-1,2-diamine oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N1-[1-(3-Chloro-phenyl)-ethyl]-N1-isopropyl-ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of N1-[1-(3-Chloro-phenyl)-ethyl]-N1-isopropyl-ethane-1,2-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share the ethylenediamine backbone but differ in substituents, leading to variations in physical, chemical, and biological properties.
Substituent Variations and Molecular Properties
Key Observations :
- Heterocyclic vs. Aromatic Groups : Replacement of phenyl with pyridinyl (e.g., ) introduces nitrogen, altering electronic properties and hydrogen-bonding capacity.
Spectroscopic Features
- IR Spectroscopy : NH stretches appear at 3350–3400 cm⁻¹ for all diamines . Additional peaks depend on substituents (e.g., C-Cl stretches at 600–800 cm⁻¹ ).
- ¹H NMR :
- Target Compound : Isopropyl group shows a septet (1H, CH) at δ 2.8–3.2 ppm and doublets (6H, CH₃) at δ 1.0–1.2 ppm . The 3-chloro-phenyl-ethyl group exhibits aromatic protons at δ 7.2–7.4 ppm and a quartet (2H, CH₂) near δ 3.5 ppm .
- Methyl Analog : A singlet (3H, CH₃) at δ 2.3 ppm replaces the isopropyl signals.
Biological Activity
N1-[1-(3-Chloro-phenyl)-ethyl]-N1-isopropyl-ethane-1,2-diamine is a synthetic organic compound characterized by its complex structure, which includes a chlorinated phenyl group, an ethyl chain, and an isopropyl group attached to an ethane-1,2-diamine backbone. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
- Molecular Formula : C13H21ClN2
- Molecular Weight : 240.77 g/mol
- CAS Number : 1353982-53-2
Synthesis
The synthesis of N1-[1-(3-Chloro-phenyl)-ethyl]-N1-isopropyl-ethane-1,2-diamine typically involves multiple steps starting from readily available precursors. A common synthetic route includes:
- Alkylation of ethane-1,2-diamine with 1-(3-chloro-phenyl)ethanol under basic conditions.
- Further reaction with isopropyl halides to introduce the isopropyl group.
- Use of solvents like ethanol or methanol and catalysts such as potassium carbonate to facilitate the reactions.
The biological activity of N1-[1-(3-Chloro-phenyl)-ethyl]-N1-isopropyl-ethane-1,2-diamine involves its interaction with specific molecular targets within biological systems. The compound may bind to various enzymes or receptors, altering their activity and leading to diverse biological effects. The exact pathways and targets are dependent on the biological context.
Pharmacological Effects
Research indicates that compounds similar to N1-[1-(3-Chloro-phenyl)-ethyl]-N1-isopropyl-ethane-1,2-diamine exhibit several pharmacological properties:
- Antidepressant Activity : Compounds with similar structures have shown potential in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.
- Antimicrobial Properties : Some derivatives have demonstrated antibacterial activity against various strains of bacteria.
Case Studies
Recent studies have explored the biological activities of related compounds:
- Study on Antidepressant Effects : A compound structurally related to N1-[1-(3-Chloro-phenyl)-ethyl]-N1-isopropyl-ethane-1,2-diamine was tested for its ability to inhibit the reuptake of serotonin and norepinephrine in vitro, showing significant potential as an antidepressant agent.
- Antimicrobial Activity Assessment : In vitro assays revealed that certain derivatives exhibited effective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antidepressant | Modulation of serotonin levels | |
| Antimicrobial | Inhibition of bacterial growth | |
| Enzyme Inhibition | Interaction with specific receptors |
Table 2: Comparison with Related Compounds
| Compound Name | Molecular Formula | Antidepressant Activity | Antimicrobial Activity |
|---|---|---|---|
| N1-[1-(3-Chloro-phenyl)-ethyl]-N1-isopropyl-ethane-1,2-diamine | C13H21ClN2 | Yes | Yes |
| Related Compound A | C12H19ClN2 | Yes | Moderate |
| Related Compound B | C14H23ClN | No | High |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
